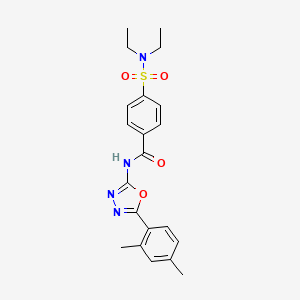![molecular formula C17H13ClN4O B2803065 N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide CAS No. 1445659-25-5](/img/structure/B2803065.png)
N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide, also known as C16, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzodiazepines, which are known for their ability to interact with the central nervous system. In
Wirkmechanismus
The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide involves its interaction with GABA receptors in the central nervous system. GABA receptors are responsible for the regulation of neurotransmitter release, and benzodiazepines like this compound enhance the activity of these receptors, leading to anxiolytic and sedative effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of GABA receptor activity through allosteric binding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and muscle relaxant properties. These effects are believed to be mediated through the interaction of this compound with GABA receptors in the central nervous system. In addition, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide in lab experiments is its well-defined mechanism of action, which makes it a useful tool for studying the regulation of neurotransmitter release. In addition, this compound has been shown to have high potency and selectivity for GABA receptors, making it a useful compound for studying the structure-activity relationships of benzodiazepines. However, one of the limitations of using this compound in lab experiments is its potential for side effects, such as sedation and muscle relaxation, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide and its potential use in scientific research. One direction is the development of new benzodiazepines based on the structure of this compound, with improved pharmacological properties and reduced side effects. Another direction is the study of the long-term effects of this compound on the central nervous system, including its potential for tolerance and dependence. Finally, the use of this compound in combination with other compounds, such as antidepressants or antipsychotics, could lead to the development of new treatments for psychiatric disorders.
Synthesemethoden
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide involves the reaction of 3-chlorobenzyl chloride with sodium cyanide, followed by the reaction of the resulting nitrile with 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid. The final product is obtained by the addition of a carboxamide group to the benzodiazole ring. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been studied for its potential use in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders. In pharmacology, this compound has been studied for its ability to interact with GABA receptors, which are involved in the regulation of neurotransmitter release. In medicinal chemistry, this compound has been used as a lead compound for the development of new benzodiazepines with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]-1-methylbenzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c1-22-10-20-14-8-12(5-6-16(14)22)17(23)21-15(9-19)11-3-2-4-13(18)7-11/h2-8,10,15H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJZSTZXDBSCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)NC(C#N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B2802982.png)


![(2S,3R)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxolane-3-carboxylic acid](/img/no-structure.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802990.png)

![Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2802992.png)



![(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B2802999.png)


